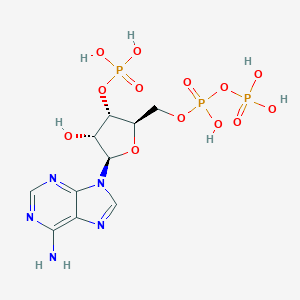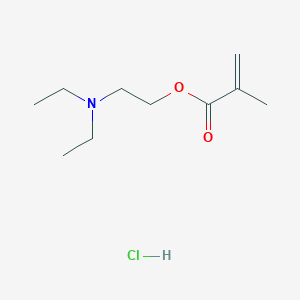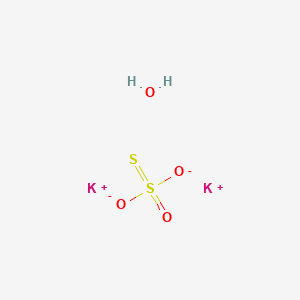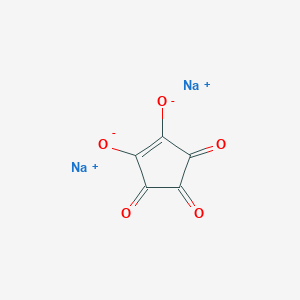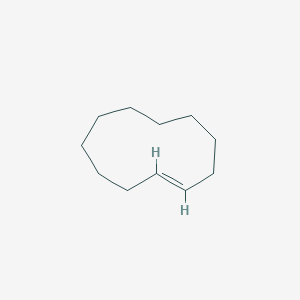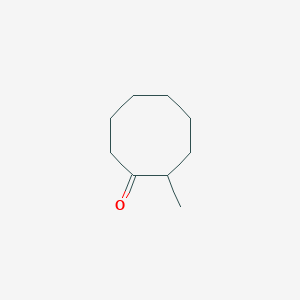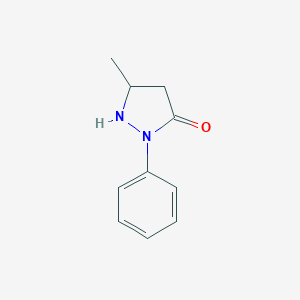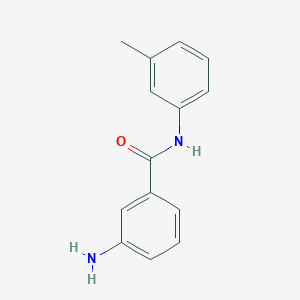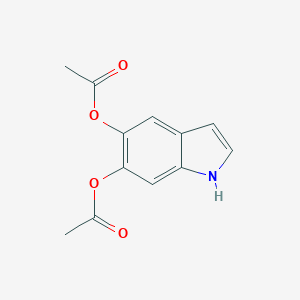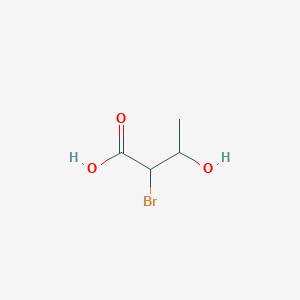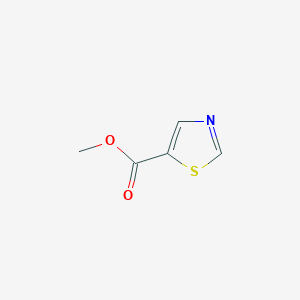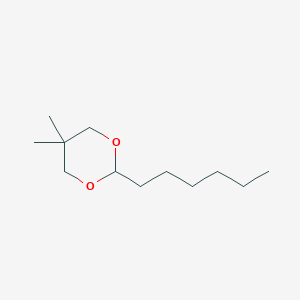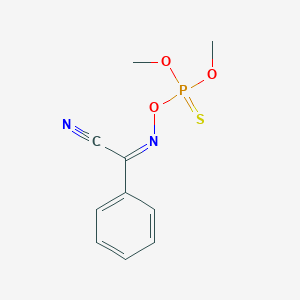
Phoxim-methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phoxim-methyl is a widely used insecticide that belongs to the group of organophosphorus compounds. It is known for its high toxicity to insects and has been used extensively in agricultural and horticultural practices. The chemical structure of phoxim-methyl is similar to other organophosphorus compounds such as malathion and parathion.
Mécanisme D'action
Phoxim-methyl acts as an acetylcholinesterase inhibitor, which means it prevents the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect. The mechanism of action of phoxim-methyl is similar to other organophosphorus compounds.
Effets Biochimiques Et Physiologiques
Phoxim-methyl has been shown to have a range of biochemical and physiological effects on different organisms. In insects, it causes paralysis and death by disrupting the nervous system. In mammals, it can cause a range of symptoms, including nausea, vomiting, diarrhea, and respiratory distress. Phoxim-methyl has also been shown to have toxic effects on fish and other aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Phoxim-methyl has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of toxicity to insects, making it an effective tool for studying the effects of insecticides. However, phoxim-methyl also has several limitations. It is highly toxic to mammals and can cause harm to researchers if not handled properly. Additionally, its use in lab experiments may not accurately reflect the effects of phoxim-methyl in real-world environments.
Orientations Futures
There are several future directions for research on phoxim-methyl. One area of research is the development of new methods for pest control that are less harmful to the environment and other organisms. Another area of research is the investigation of the effects of phoxim-methyl on non-target organisms, such as beneficial insects and pollinators. Additionally, there is a need for further research on the long-term effects of phoxim-methyl exposure on human health and the environment.
Conclusion:
In conclusion, phoxim-methyl is a widely used insecticide that has been extensively studied in scientific research. Its mechanism of action involves the inhibition of acetylcholinesterase, which leads to overstimulation of the nervous system and ultimately results in paralysis and death of the insect. Phoxim-methyl has several advantages for use in lab experiments, but also has limitations and can be harmful to mammals if not handled properly. Future research on phoxim-methyl should focus on developing new methods for pest control and investigating the effects of phoxim-methyl on non-target organisms.
Méthodes De Synthèse
Phoxim-methyl can be synthesized by reacting phoxim with methyl alcohol in the presence of an acid catalyst. The reaction takes place at a temperature of about 60°C, and the resulting product is purified by distillation. The synthesis method of phoxim-methyl is relatively simple and cost-effective.
Applications De Recherche Scientifique
Phoxim-methyl has been widely used in scientific research to study its effects on insects and other organisms. It has been used to investigate the mechanism of action of organophosphorus compounds, as well as to study the biochemical and physiological effects of these compounds on different organisms. Phoxim-methyl has also been used to study the effects of insecticides on the environment and to develop new methods for pest control.
Propriétés
Numéro CAS |
14816-16-1 |
|---|---|
Nom du produit |
Phoxim-methyl |
Formule moléculaire |
C10H11N2O3PS |
Poids moléculaire |
270.25 g/mol |
Nom IUPAC |
(Z)-N-dimethoxyphosphinothioyloxybenzenecarboximidoyl cyanide |
InChI |
InChI=1S/C10H11N2O3PS/c1-13-16(17,14-2)15-12-10(8-11)9-6-4-3-5-7-9/h3-7H,1-2H3/b12-10+ |
Clé InChI |
QQVNWNVUGXNUJN-BENRWUELSA-N |
SMILES isomérique |
COP(=S)(OC)O/N=C(\C#N)/C1=CC=CC=C1 |
SMILES |
COP(=S)(OC)ON=C(C#N)C1=CC=CC=C1 |
SMILES canonique |
COP(=S)(OC)ON=C(C#N)C1=CC=CC=C1 |
Synonymes |
methyl phoxim phenylglyoxylonitrile oxime O-(O,O-dimethyl phosphorothioate) phoxim-methyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



